2-(4-Aminophenyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with an amino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)isoindolin-1-one typically involves a multi-step reaction. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline scaffold . Another approach involves the reaction of 3-benzylidenephtalide with ammonium acetate under ultrasound irradiation . Additionally, a green synthesis technique using solventless conditions has been developed, which involves simple heating and purification methods .
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes such as the condensation of aromatic amines with anhydrides, followed by cyclization and purification steps. The use of green chemistry principles, such as solventless reactions and ultrasonic-assisted synthesis, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted isoindoline compounds. These products can have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can modulate dopamine receptors, which are involved in neurological processes. The compound’s binding to these receptors can influence neurotransmitter activity, leading to potential therapeutic effects in conditions like Parkinson’s disease and schizophrenia . Additionally, its inhibition of β-amyloid protein aggregation suggests a role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
2-(4-Aminophenyl)isoindolin-1-one can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: This compound shares a similar isoindoline nucleus but lacks the amino group on the phenyl ring.
Substituted Isoindolines: These compounds have different substituents on the isoindoline nucleus, leading to diverse chemical reactivity and applications.
Properties
IUPAC Name |
2-(4-aminophenyl)-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGQYWDALZQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.